methanone](/img/structure/B5817315.png)
[2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone, also known as MBF, is a novel compound with potential applications in scientific research. MBF is a synthetic compound that has been developed in recent years, and its unique structure has attracted interest from researchers in various fields. In
Mécanisme D'action
The mechanism of action of [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone is not fully understood, but it is believed to involve multiple pathways. In cancer cells, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone inhibits the activity of several enzymes involved in cell proliferation, including topoisomerase II and cyclin-dependent kinases. In the brain, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone enhances the activity of several neurotransmitters, including acetylcholine and dopamine, which are involved in cognitive function and memory.
Biochemical and physiological effects:
[2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has been shown to have several biochemical and physiological effects. In cancer cells, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone induces cell cycle arrest and apoptosis, leading to cell death. In the brain, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone enhances synaptic plasticity and improves cognitive function. [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
[2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has several advantages for lab experiments, including its high potency and selectivity, which allows for precise targeting of specific pathways. However, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone also has a relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone. One area of interest is the development of new derivatives of [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone with improved pharmacological properties. Another area of interest is the exploration of [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone's potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone and its effects on different cell types and tissues.
Méthodes De Synthèse
The synthesis of [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone involves several steps, starting with the reaction of 2-methylfuran with benzaldehyde to form 2-methyl-5-benzylidene-2,4-dihydrofuran. This intermediate is then reacted with 1-methyl-1H-benzimidazole and acetic anhydride to form the final product, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone. The synthesis of [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has been optimized, and the yield of the final product can be up to 90%.
Applications De Recherche Scientifique
[2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has potential applications in various fields of scientific research, including cancer research, neuroscience, and drug development. In cancer research, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has been shown to have anti-proliferative effects on several cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has been shown to enhance cognitive function and improve memory in animal models. In drug development, [2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furyl](phenyl)methanone has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
[2-methyl-5-(1-methylbenzimidazol-2-yl)furan-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13-15(19(23)14-8-4-3-5-9-14)12-18(24-13)20-21-16-10-6-7-11-17(16)22(20)2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGGAACDBHAIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=NC3=CC=CC=C3N2C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)
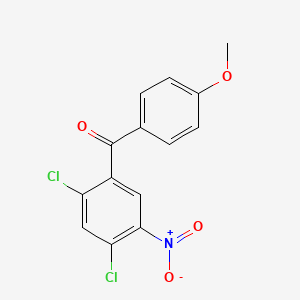
![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
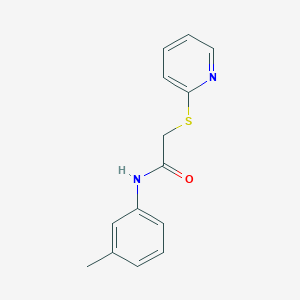
![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)
![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
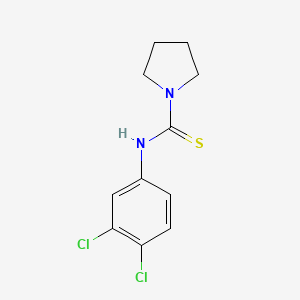
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)
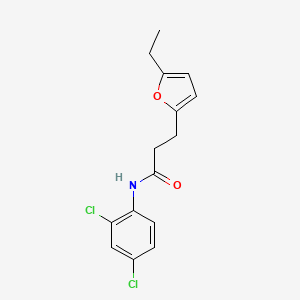
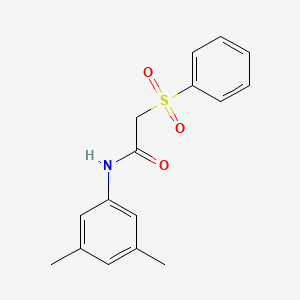
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5817325.png)

![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)